molecular formula C13H11BrO B3115205 2-bromo-2'-methoxy-1,1'-Biphenyl CAS No. 20837-12-1

2-bromo-2'-methoxy-1,1'-Biphenyl

Cat. No. B3115205
CAS RN: 20837-12-1
M. Wt: 263.13 g/mol
InChI Key: ZAQLWMUDNQIIJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-bromo-2’-methoxy-1,1’-Biphenyl involves various methods. For instance, it can be produced via Suzuki–Miyaura cross coupling between 2-iodo-4-nitro fluorobenzene and boronic acid in the presence of a palladium catalyst and triphenylphosphine .


Molecular Structure Analysis

The molecular structure of 2-bromo-2’-methoxy-1,1’-Biphenyl consists of two benzene rings linked at the [1,1’] position. It is a neutral molecule without a functional group, and its reactions are similar to those of benzene, as both undergo electrophilic substitution reactions .


Chemical Reactions Analysis

2-bromo-2’-methoxy-1,1’-Biphenyl can participate in various chemical reactions, including electrophilic substitution reactions. For example, it can undergo bromination, where the bromine atom replaces a hydrogen atom on the benzene ring. Additionally, it may engage in other metalated chemical reactions related to biphenyl scaffolds, such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Friedel–Crafts, cyanation, and amination. These reactions are supported by specific mechanistic pathways .


Physical And Chemical Properties Analysis

  • Stability : 2-bromo-2’-methoxy-1,1’-Biphenyls are generally stable but incompatible with oxidants .

Scientific Research Applications

Metabolic Studies

  • Metabolism in Rats : A study of the metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats revealed multiple metabolites, suggesting complex metabolic pathways. This research enhances understanding of the metabolism of brominated methoxyphenyl compounds in vivo (Kanamori et al., 2002).

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound 2-Bromo-6-methoxynaphthalene, which shares structural similarities with 2-bromo-2'-methoxy-1,1'-Biphenyl, is significant in synthesizing non-steroidal anti-inflammatory agents. Various synthetic methods, including environmentally safer options, have been developed for compounds like this (Xu & He, 2010).

Marine Natural Products

  • Derivatives from Red Algae : Research on bromophenol derivatives from the red alga Rhodomela confervoides includes compounds structurally related to this compound. These studies explore the potential bioactivity of such compounds, although some were found inactive against certain cancer cell lines and microorganisms (Zhao et al., 2004).

Material Science

  • Polymer Composites : The incorporation of related compounds into polymer composites, like the preparation of certain phenylenevinylene/silica composites, exemplifies the application in material science. These composites have been characterized for their unique properties (Kubo et al., 2005).

Antimicrobial Properties

  • Antibacterial Compounds : Bromophenols from the marine alga Rhodomela confervoides, similar in structure to this compound, have shown moderate antibacterial activity. This highlights the potential of such compounds in developing new antibacterial agents (Xu et al., 2003).

Safety and Hazards

  • Emergency Phone Number : Available during business hours .

properties

IUPAC Name

1-bromo-2-(2-methoxyphenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQLWMUDNQIIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Bromoiodobenzene (640 μL, 5.0 mmol) was added to a suspension of Pd(PPh3)4 (305 mg, 0.26 mmol) in DME (100 mL) at room temperature under argon. After 15 min at room temperature, a solution of 2-methoxyphenylboronic acid (760 mg, 5.0 mmol) in ethanol (2 mL) was added, followed by aqueous Na2CO3 (2.0 M, 5 mL, 10 mmol). The reaction vessel was fitted with a reflux condenser and heated to reflux under argon for 22.5 h. The reaction mixture was then cooled to room temperature and filtered through Celite. The filter cake was washed with ether and water, and the filtrate was concentrated in vacuo. The resulting aqueous residue was diluted with brine and extracted with ether. The ethereal layer was dried (MgSO4), filtered and concentrated. The crude residue was purified by flash chromatography on silica gel to afford 823 mg (63%) of a colorless oil.
Quantity
640 μL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
305 mg
Type
catalyst
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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